REACTION_CXSMILES
|
C(N1C2C(=CC(S(N)(=O)=O)=CC=2)CC1)C.[Cl:16][CH2:17][C:18]([N:20]1[C:28]2[C:23](=[CH:24][C:25]([S:29]([NH2:32])(=[O:31])=[O:30])=[CH:26][CH:27]=2)[CH2:22][CH2:21]1)=O>>[Cl:16][CH2:17][CH2:18][N:20]1[C:28]2[C:23](=[CH:24][C:25]([S:29]([NH2:32])(=[O:30])=[O:31])=[CH:26][CH:27]=2)[CH2:22][CH2:21]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)N1CCC2=CC(=CC=C12)S(=O)(=O)N
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCC(=O)N1CCC2=CC(=CC=C12)S(=O)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1CCC2=CC(=CC=C12)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 300 mg | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |